Properdin
Description
Properties
CAS No. |
11016-39-0 |
|---|---|
Molecular Formula |
C18H20O2 |
Synonyms |
complement factor P |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Properdin
Gene and Genetic Loci (CFP)
The human properdin protein is encoded by the CFP (complement factor this compound) gene. wikipedia.orgwikipedia.org This gene is located on the X-chromosome at the Xp11.23 band. wikipedia.orgwikipedia.orgnih.gov The genomic coordinates for the CFP gene on the human genome reference assembly GRCh38 are from base pair 47,623,172 to 47,630,305. wikipedia.org Being X-linked, this compound deficiency is a rare inherited disease that primarily affects males. wikipedia.orgwikipedia.org Mutations in the CFP gene can lead to different types of this compound deficiency, which can result in a heightened susceptibility to certain bacterial infections, particularly those caused by Neisseria meningitidis. wikipedia.orgpnas.org
| Gene Information | Details |
| Gene Name | Complement Factor this compound |
| Gene Symbol | CFP |
| Genetic Locus | Xp11.23 |
| Genomic Coordinates (GRCh38) | Chromosome X: 47,623,172 - 47,630,305 bp |
| Inheritance Pattern | X-linked |
Monomeric Structure and Domain Organization
The fundamental building block of this compound is a 53 kDa monomeric polypeptide chain. nih.govfrontiersin.org This monomer has an elongated and flexible, pretzel-shaped structure, measuring approximately 26 nm in length and 2.5 nm in diameter. nih.govnih.gov Its architecture is defined by a series of distinct domains, primarily the Thrombospondin Type 1 Repeats (TSRs) and an N-terminal domain. pnas.orgnih.govfrontiersin.org
Thrombospondin Type 1 Repeat (TSR) Domains (TSR0-TSR6)
The this compound monomer is composed of seven Thrombospondin Type 1 Repeat (TSR) domains, which are designated TSR0 through TSR6. pnas.orgnih.govresearchgate.net The N-terminal TSR0 is a truncated version, while TSR1 to TSR6 are complete repeats. nih.gov These domains are critical for the structure and function of this compound. nih.govebi.ac.ukebi.ac.uk
Each TSR domain consists of approximately 60 amino acids and forms a thin, elongated structure composed of three anti-parallel peptide chains. frontiersin.orgnih.gov A key feature of the TSR domains is the presence of a conserved WxxWxxWxxCxx(S/T)C motif. nih.govnih.gov The tryptophan residues in this motif stack with arginine side chains from the other strands, contributing to the stability of the fold. nih.govnih.gov
The individual TSR domains have specialized roles:
TSR4, TSR5, and TSR6 are crucial for the lysis of rabbit erythrocytes, a common method for assessing this compound activity. nih.gov
TSR5 is particularly important for binding to C3b, a key component of the complement system. nih.govfrontiersin.orgresearchgate.net It interacts with the C-terminal domain of C3b. frontiersin.org
Deletion of TSR5 or TSR6 completely abrogates binding to C3b and sulfatides. nih.gov
Deletion of TSR4 partially affects C3b and sulfatide binding and prevents the formation of trimers and tetramers, though dimerization can still occur. nih.gov
TSR6 is essential for oligomerization; its deletion completely inhibits the formation of dimers, trimers, and tetramers. nih.gov
The deletion of TSR3 does not appear to affect C3b or sulfatide binding, nor does it impact oligomer formation. nih.gov
N-terminal TGFβ Binding (TB) Domain
Initially thought to be a truncated TSR domain, the N-terminal region of this compound (residues 28-76) is now identified as a transforming growth factor β binding (TB) domain. frontiersin.orgnih.gov This domain is characterized by a specific pattern of eight cysteines that form four disulfide bonds, creating a stable core structure. frontiersin.org The this compound TB domain, however, lacks one of these disulfide bonds, leading to it being referred to as a short TB (sTB) fold. frontiersin.org This N-terminal TB domain, along with TSR1, interacts with TSR4, TSR5, and TSR6 of an adjacent monomer to form the vertices of the oligomeric rings. nih.govresearchgate.net
Conserved Residues and Structural Motifs
The structure of this compound is stabilized by numerous conserved residues and motifs. Within the TSR domains, the stacking of tryptophan and arginine side chains is a critical structural feature. nih.govnih.gov The TSR domains are also rich in disulfide bonds, which contribute to their stability. nih.gov Specifically, the TSR5-TSR6 interface is unusually large and is stabilized by a hydrophobic core formed by highly conserved residues from both domains, resulting in a rigid and bent orientation between these two TSRs. nih.gov
Advanced Structural Methodologies
The complex and heterogeneous nature of this compound has historically presented challenges for detailed structural analysis. nih.govnih.govnih.gov However, the application of advanced structural methodologies, often in an integrated fashion, has provided significant insights into its molecular architecture and function.
Electron Microscopy Studies of this compound Oligomers
Electron microscopy (EM) has been instrumental in visualizing the polydisperse and cyclic nature of this compound oligomers. nih.gov Early negative-stain EM studies revealed that this compound exists as dimers, trimers, and tetramers, with each oligomer forming a ring-like structure with distinct vertices. frontiersin.orgnih.gov These studies showed that the monomers are elongated and flexible. nih.gov More advanced EM techniques have provided further details, showing that the vertices of the oligomers are the sites of interaction with the C3bBb convertase. nih.govebi.ac.uk By combining electron microscopy with solution scattering, it has been shown that this compound oligomers adopt extended and rigid conformations with dimensions ranging from 230 to 360 Å. nih.govelifesciences.org A 3D reconstruction of oligomeric this compound bound to C3bBb at a resolution of 30 Å suggested that the vertices are formed by four TSRs from two neighboring monomers. embopress.org
X-ray Crystallography of this compound Domains and Complexes
X-ray crystallography provides high-resolution atomic details of molecular structures. hod4.netyoutube.com However, the flexibility and heterogeneity of full-length this compound oligomers make them difficult to crystallize. nih.govresearchgate.net To overcome this, researchers have successfully crystallized individual domains or engineered monomeric forms of this compound. nih.govnih.gov For instance, the crystal structures of a functional this compound monomer have been determined at resolutions of up to 2.8 Å. nih.govnih.govnih.gov These structures have revealed the detailed arrangement of the TSR domains and identified the key residues involved in the head-to-tail interaction between monomers. nih.gov Crystallography of this compound in complex with components of the convertase, such as C3b, has elucidated the precise binding interfaces. nih.govresearchgate.net These studies have shown that a structural core formed by three TSRs and a TB domain harbors the convertase binding site, which primarily interacts with C3b. nih.govresearchgate.net
The table below summarizes key X-ray crystallography findings for this compound and its complexes.
| Molecule/Complex | Resolution | Key Findings |
| Intact this compound Monomer | 2.8 Å | Detailed structural organization of the functional monomer. nih.govnih.govnih.gov |
| Truncated this compound Monomer (FPcΔ3) | 3.5 Å | Provided insights into the role of specific TSR domains. nih.govnih.govnih.gov |
| SCIN-stabilized C3bBbPc complex | 6.0 Å | Revealed the overall shape and binding orientation of a monomeric this compound to the convertase. embopress.org |
Computational Predictions (e.g., AlphaFold2) in this compound Structural Analysis
The inherent flexibility and polydisperse nature of this compound, which exists as a mixture of dimers, trimers, and tetramers, have historically presented significant challenges for traditional structural biology techniques like X-ray crystallography. nih.gov Computational methods, particularly the artificial intelligence-powered protein structure prediction tool AlphaFold2, have emerged as invaluable resources for complementing experimental data and providing a more complete understanding of this compound's complex molecular architecture. nih.govnih.gov
AlphaFold2 predicts the three-dimensional structure of a protein from its amino acid sequence with high accuracy. researchgate.net For this compound, AlphaFold2 models provide detailed insights into the arrangement of its constituent domains: an N-terminal domain, now understood to be a short TGF-β-binding protein-like (TB) domain, and six subsequent thrombospondin type I repeats (TSRs), numbered TSR1 to TSR6. frontiersin.orgnih.gov The predictions available in the AlphaFold Protein Structure Database visualize the elongated, rod-like structure of a this compound monomer. ebi.ac.ukebi.ac.uk
A key feature of AlphaFold2 is its per-residue confidence score, the predicted local distance difference test (pLDDT), which indicates the reliability of the prediction for different parts of the protein. researchgate.net Regions with low pLDDT scores often correspond to unstructured or highly flexible areas. ebi.ac.ukebi.ac.uk In the case of this compound, AlphaFold2 models highlight the flexibility at the junctions between several TSR domains, a feature that is crucial for the molecule's ability to form different oligomeric shapes. nih.govnih.gov This predicted flexibility aligns with experimental observations of conformational variability from techniques like electron microscopy (EM) and small-angle X-ray scattering (SAXS). nih.govembopress.org
Beyond the monomer, extensions of the AlphaFold algorithm, such as AlphaFold-Multimer, can predict the structures of protein complexes and oligomers. nih.govbiorxiv.org These tools have been instrumental in modeling the head-to-tail assembly of this compound monomers into its physiological cyclic dimers, trimers, and tetramers. nih.govnih.gov The computational models corroborate experimental findings that these oligomers are held together by two primary sets of intermolecular contacts: one involving the TB domain of one monomer and TSR4 of an adjacent monomer, and a second, larger interface formed between TSR1 and TSR6 of the same two units. nih.gov
The predictive power of AlphaFold2 also extends to understanding this compound's interactions with other complement components. The models provide a structural basis for how this compound stabilizes the alternative pathway C3 convertase (C3bBb). nih.govpnas.org For instance, the predicted structure of the TSR5 domain supports its role as the primary binding site for C3b. frontiersin.orgresearchgate.net Computational models can be used to visualize how loops from TSR5 and TSR6 might wrap around the C-terminus of C3b, thereby sterically hindering the binding of inhibitory proteins like Factor I and stabilizing the convertase complex. frontiersin.orgnih.gov This structural insight helps rationalize how this compound enhances complement activation.
Table 1: Comparison of AlphaFold2 Predictions with Experimental Findings for this compound
| Structural Feature | AlphaFold2 Prediction | Experimental Evidence | Citation |
|---|---|---|---|
| Monomer Fold | Predicts an N-terminal TB domain followed by six elongated TSR domains. | Crystal structures of this compound fragments confirm the TB and TSR folds. | frontiersin.orgnih.gov |
| Inter-domain Flexibility | Low pLDDT scores at certain TSR junctions suggest flexible hinges. | EM and SAXS data show significant flexibility, enabling oligomer formation. | nih.govnih.gov |
| Oligomerization Interface | AlphaFold-Multimer models show head-to-tail assembly via TB-TSR4 and TSR1-TSR6 contacts. | Crystal structures of engineered this compound monomers reveal the same interaction surfaces. | nih.govnih.gov |
| C3b Binding Site | Predicts TSR5 as the primary interaction domain with C3b. | Co-crystal structures and binding assays confirm TSR5 binds to the C-terminal domain of C3b. | frontiersin.orgnih.govresearchgate.net |
Table 2: Key Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Complement component C3b | |
| Factor B | |
| Factor D | |
| Factor H |
Biosynthesis, Cellular Origin, and Distribution of Properdin
Cellular Sources of Properdin Synthesis and Secretion
This compound is synthesized and/or secreted by a diverse array of immune cells, highlighting its widespread involvement in the body's defense mechanisms nih.govfrontiersin.orgfrontiersin.orgnih.gov.
Leukocytes are the primary producers of this compound. This broad category includes several key immune cell types that contribute to both systemic and local this compound levels nih.govfrontiersin.orgnih.gov. Studies have shown that peripheral blood leukocytes, including neutrophils, monocytes/macrophages, and T lymphocytes, are significant sources of this compound synthesis and release nih.govfrontiersin.orgnih.gov.
Neutrophils are a major and particularly significant source of this compound, storing substantial amounts in their secondary granules nih.govfrontiersin.orgfrontiersin.org. Upon activation, neutrophils rapidly release this intracellular this compound into the extracellular space nih.govfrontiersin.orgfrontiersin.orgaai.orgnih.gov. This release is triggered by various inflammatory agonists, including bacterial lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8/CXCL8), granulocyte-macrophage colony-stimulating factor (GM-CSF), granulocyte colony-stimulating factor (G-CSF), C5a, N-formyl-methionine-leucine-phenylalanine (fMLP), phorbol (B1677699) 12-myristate 13-acetate (PMA), and interferon-alpha (IFN-α) nih.govfrontiersin.orgfrontiersin.orgaai.orgaai.org. The local secretion of this compound by neutrophils at sites of inflammation can significantly elevate this compound levels in the microenvironment, enhancing alternative pathway activation and contributing to pro-inflammatory responses nih.govfrontiersin.org. Neutrophil-derived this compound has been shown to exist predominantly as dimers (P2), with reduced levels of trimers (P3) and tetramers (P4) compared to serum this compound, suggesting a distinct functional profile for locally released this compound frontiersin.org.
Table 1: Key Stimuli for this compound Release from Neutrophils
| Stimulus | Type of Agonist | Effect on this compound Release | References |
| Bacterial LPS | Pathogen-associated | Induces release | nih.gov |
| TNF-α | Cytokine | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| IL-8 (CXCL8) | Chemokine | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| GM-CSF | Cytokine | Induces release | nih.govaai.org |
| G-CSF | Cytokine | Induces release | nih.govaai.org |
| C5a | Complement Anaphylatoxin | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| fMLP | Bacterial Peptide | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| PMA | Phorbol ester | Induces release | nih.govfrontiersin.orgfrontiersin.orgaai.org |
| IFN-α | Cytokine | Stimulates secretion | nih.gov |
Both CD4+ helper T cells and CD8+ cytotoxic T cells have the capacity to synthesize this compound nih.govfrontiersin.orgnih.govresearchgate.net. Research has demonstrated the biosynthesis of this compound in various human T cell lines and in T cells purified from peripheral blood nih.gov. This suggests a potential interplay between the complement system and the T cell system, with T cell-derived this compound possibly influencing local immune responses nih.govnih.gov. Some studies have even indicated that T-cell-derived this compound might exhibit enhanced activity compared to serum-derived this compound frontiersin.org.
Macrophages and dendritic cells (DCs), both professional antigen-presenting cells, are also important sources of this compound nih.govfrontiersin.orgnih.govresearchgate.netd-nb.infofrontiersin.orgresearchgate.net. Monocytes, precursors to macrophages and DCs, have been shown to constitutively express mRNA and produce this compound nih.govfrontiersin.orgnih.govfrontiersin.org. Monocyte-derived DCs constitutively express this compound mRNA and protein nih.govnih.gov. This compound secretion by monocytes can be stimulated by IFN-α nih.gov. However, this compound secretion by dendritic cells can be depressed or inhibited under IFN-γ stimulation nih.govfrontiersin.orgresearchgate.net. This indicates a complex regulatory mechanism for this compound production in these cells, potentially influencing their T-cell stimulatory capacity nih.govfrontiersin.orgresearchgate.net.
This compound Distribution in Biological Fluids and Tissues
This compound is a soluble glycoprotein (B1211001) found in various biological fluids and tissues throughout the body nih.govfrontiersin.orgfrontiersin.orgresearchtrends.netresearchgate.net.
In plasma, this compound (PubChem CID: 16212170) typically circulates at a concentration ranging from 4 to 25 µg/ml nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netplos.orgfrontiersin.orgelifesciences.orgfrontiersin.org. Under physiological conditions, it exists predominantly as cyclic dimers (P2), trimers (P3), and tetramers (P4) formed by head-to-tail association of its 50-53 kDa monomers nih.govfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.orgelifesciences.orgfrontiersin.orgsinobiological.com. The approximate ratio of these oligomers in plasma is 26% dimers, 54% trimers, and 20% tetramers nih.govplos.org. The tetrameric form generally exhibits greater convertase-stabilizing activity compared to trimers and dimers nih.gov.
Beyond plasma, this compound is distributed in various tissues and biological compartments. For instance, this compound deposits have been observed in the synovium, contributing to inflammatory processes frontiersin.org. It is also found in the cellular microenvironment at sites of inflammation, released locally by leukocytes nih.govnih.govresearchtrends.netresearchgate.net. Endothelial cells, particularly when subjected to shear stress, can also synthesize and release this compound into extracellular compartments, serving as a physiological source for plasma this compound frontiersin.org. This compound has also been detected on the surface of isolated, non-stimulated neutrophils nih.govfrontiersin.org.
Table 2: this compound Concentration and Oligomeric Distribution in Biological Fluids
| Biological Fluid | Concentration Range (µg/ml) | Predominant Oligomeric Forms | Approximate Ratio (P2:P3:P4) | References |
| Plasma/Serum | 4–25 | Dimers, Trimers, Tetramers | 26:54:20 | nih.govfrontiersin.orgfrontiersin.orgresearchgate.netplos.orgfrontiersin.orgelifesciences.orgfrontiersin.org |
| Neutrophil Supernatant (Activated) | 0.649-0.923 (ng/ml) | Predominantly Dimers | Not specified, but P2 dominant | frontiersin.org |
Regulation of this compound Expression and Secretion
The expression and secretion of this compound are subject to various regulatory mechanisms, particularly in response to immune stimuli and inflammatory conditions. While the exact principles governing this compound homeostasis in vivo are still being elucidated, several factors are known to influence its production and release.
Cytokines play a significant role in modulating this compound expression. For example, IFN-α has been shown to stimulate this compound secretion by monocytes nih.gov. Conversely, IFN-γ can depress or inhibit this compound secretion by dendritic cells nih.govfrontiersin.orgresearchgate.net. TNF-α and IL-1β can enhance this compound mRNA abundance and secretion in monocyte-like cell lines frontiersin.org.
Inflammatory agonists, such as bacterial LPS, TNF-α, IL-8, GM-CSF, G-CSF, C5a, fMLP, and PMA, are potent stimulators for the rapid release of this compound from intracellular stores within neutrophils nih.govfrontiersin.orgfrontiersin.orgaai.orgaai.org. This indicates a direct link between immune activation and this compound mobilization.
This compound homeostasis in the blood appears to be linked to the continuous turnover of the alternative complement pathway nih.govpnas.org. Studies in mice have shown that this compound levels are significantly reduced in the absence of key alternative pathway components like C3, Factor B, and Factor D, suggesting a requirement for continuous C3 activation via AP tickover to maintain basal this compound levels nih.govpnas.org. The mechanism underlying this C3-dependent process is not fully identified, but it does not involve engagement of C3a or C5a receptors nih.gov.
Table 3: Factors Regulating this compound Expression and Secretion
| Regulatory Factor | Cell Type Affected | Effect on this compound | References |
| IFN-α | Monocytes | Stimulates secretion | nih.gov |
| IFN-γ | Dendritic Cells | Depresses/Inhibits secretion | nih.govfrontiersin.orgresearchgate.net |
| TNF-α | Neutrophils, Monocyte-like cells | Induces release (neutrophils), Enhances mRNA/secretion (monocyte-like) | nih.govfrontiersin.orgaai.orgaai.org |
| IL-1β | Monocyte-like cells | Enhances mRNA/secretion | frontiersin.org |
| LPS | Neutrophils, Monocyte-like cells | Induces release (neutrophils), Biosynthesis (monocyte-like) | nih.govfrontiersin.orgaai.org |
| C5a | Neutrophils | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| fMLP | Neutrophils | Induces release | nih.govfrontiersin.orgaai.orgaai.org |
| PMA | Neutrophils, Monocyte-like cells | Induces release (neutrophils), Biosynthesis (monocyte-like) | nih.govfrontiersin.orgfrontiersin.orgaai.org |
| AP Turnover | Systemic | Required for homeostasis | nih.govpnas.org |
Molecular Mechanisms of Properdin Action in Complement Regulation
Stabilization of Alternative Pathway C3 Convertase (C3bBb)
Properdin (P), also known as Factor P (fP), is a key positive regulator that stabilizes the alternative pathway C3 convertase, C3bBb biorxiv.orgresearchgate.netfrontiersin.orgpnas.orgresearchgate.netcreative-biolabs.comfrontiersin.orgcsic.escreative-biolabs.compnas.orgasm.org. This stabilization is critical for amplifying the complement cascade, leading to enhanced C3b deposition on target surfaces biorxiv.orgcreative-biolabs.comfrontiersin.org.
The C3bBb complex is intrinsically labile, possessing a short half-life of approximately 90 seconds under physiological conditions asm.orgaai.orgaai.org. The association of this compound with C3bBb significantly extends this half-life, typically by 5- to 10-fold, and in some cases up to 30 minutes researchgate.netresearchgate.netcreative-biolabs.comfrontiersin.orgasm.orgaai.orgaai.orgelifesciences.orgpnas.org. This substantial increase in stability allows for sustained enzymatic activity, promoting the continuous cleavage of C3 into C3a and C3b, thereby driving the amplification loop of the alternative pathway biorxiv.orgfrontiersin.orgcreative-biolabs.comembopress.orgaai.org.
Table 1: Effect of this compound on Alternative Pathway C3 Convertase Half-Life
| Convertase Complex | Presence of this compound | Approximate Half-Life | Source |
| C3bBb | Absent | ~90 seconds | asm.orgaai.orgaai.org |
| C3bBbP | Present | 5-10 fold increase (~7.5 - 15 minutes) or up to ~30 minutes | researchgate.netresearchgate.netcreative-biolabs.comfrontiersin.orgasm.orgaai.orgaai.orgelifesciences.orgpnas.org |
This compound's stabilizing effect is mediated through direct interactions with both components of the C3 convertase: C3b and Bb pnas.orgresearchgate.netcsic.esaai.org. Structural studies indicate that this compound primarily interacts with the C345C domain of C3b and the vWa domain of Bb biorxiv.orgpnas.orgresearchgate.net. Specifically, two distinct loops within this compound's thrombospondin type I repeats (TSRs), TSR5 and TSR6 (also referred to as TSR5-stirrup and TSR6-stirrup), play a crucial role in binding to C3b biorxiv.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. This compound binds more efficiently to the pre-formed C3bB proconvertase and C3bBb convertase complexes than to C3b alone, suggesting a cooperative binding mechanism that enhances its stabilizing function pnas.orgresearchgate.netfrontiersin.orgcsic.es. The strength of this compound's interaction with surface-bound C3b is enhanced when C3bB and C3bBb are generated researchgate.net.
This compound stabilizes the C3bBb convertase by physically bridging and holding together the C3b and Bb components of the enzyme pnas.orgcsic.esaai.org. Electron microscopy studies have revealed that this compound oligomers (which exist as dimers, trimers, and tetramers in human plasma) bind to the C3bBb convertase molecules at their vertexes frontiersin.orgpnas.orgresearchgate.netaai.orgresearchgate.net. Each this compound vertex contains a binding site for the AP C3 convertase and is suggested to contact both C3b and Bb frontiersin.orgpnas.org. This physical cross-linking contributes significantly to the convertase's stability pnas.orgresearchgate.netcsic.es.
Furthermore, this compound binding induces conformational changes within the convertase components. It promotes a large displacement of the thioester-containing domain (TED) and complement protein subcomponents C1r/C1s, urchin embryonic growth factor and bone morphogenetic protein 1 (CUB) domains of C3b pnas.orgresearchgate.netcsic.es. This structural reorganization is believed to impair the inactivation of the C3 convertase by regulatory proteins, further contributing to its prolonged activity pnas.orgresearchgate.netcsic.es.
This compound's stabilization of the C3bBb convertase also involves rendering it more resistant to negative regulators of complement activation researchgate.netresearchgate.netaai.organr.frsinobiological.com. Key negative regulators, such as Factor H (FH), decay-accelerating factor (DAF/CD55), and complement receptor 1 (CR1/CD35), promote the dissociation of Bb from C3bBb or act as cofactors for Factor I (FI)-mediated cleavage and inactivation of C3b researchgate.netfrontiersin.orgpnas.orgaai.orgsinobiological.comwikipedia.org.
This compound directly competes with Factor I for binding to C3b researchgate.netaai.orgresearchgate.net. By occupying overlapping binding sites on C3b, this compound makes the convertase less vulnerable to Factor I-mediated cleavage, which would otherwise inactivate C3b to iC3b researchgate.netfrontiersin.orgaai.orgresearchgate.netsinobiological.comwikipedia.org. Additionally, this compound binding to C3b can induce conformational changes that displace the binding sites of regulatory proteins like Factor I and Factor H, thereby indirectly making it harder to degrade C3b from Factor B researchgate.net. This protective mechanism ensures sustained complement activity on target surfaces, allowing for efficient pathogen clearance pnas.org.
Stabilization of Alternative Pathway C5 Convertase ((C3b)nBb)
In addition to stabilizing the C3 convertase, this compound also plays a role in the stabilization of the alternative pathway C5 convertase, which is typically represented as (C3b)nBb or C3bBbC3b frontiersin.orgresearchgate.netpnas.orgelifesciences.orgembopress.orgnih.govnih.gov. The formation of the C5 convertase occurs when a sufficient density of C3b molecules accumulates on a surface, leading to a shift in substrate preference of the C3bBb complex biorxiv.orgembopress.org. This compound's ability to stabilize these C5 convertases is crucial for the efficient cleavage of C5 into C5a and C5b, which is a prerequisite for the assembly of the terminal membrane attack complex (MAC) researchgate.netnih.gov. This compound is also implicated in the conversion switch between C3 and C5 convertase activity anr.frnih.gov.
This compound as an Initiator of Alternative Pathway Activation
Beyond its well-established role as a convertase stabilizer, this compound has also been proposed to act as an initiator of alternative pathway activation, particularly on certain target surfaces researchgate.netfrontiersin.orgresearchgate.netcreative-biolabs.compnas.orgaai.orgelifesciences.orgembopress.orgnih.govnih.govfrontiersin.orglambris.compnas.orgtaylorandfrancis.com. This "this compound-directed model" suggests that this compound can directly bind to microbial targets and provide a platform for the de novo assembly and function of alternative pathway C3 convertases researchgate.netcreative-biolabs.compnas.orgaai.orgelifesciences.orgfrontiersin.orgpnas.orgfrontiersin.orgnih.gov.
This mechanism differs from the traditional view, where nascent C3b generated in the fluid phase nonspecifically attaches to targets aai.orgelifesciences.orglambris.com. In the this compound-directed model, this compound, once bound to a target surface (e.g., yeast cell walls like zymosan, Neisseria gonorrhoeae, or certain E. coli LPS mutants), can recruit fluid-phase C3b (or C3(H2O)) and Factor B, leading to the formation of C3bBbP (this compound-stabilized C3 convertase) in situ researchgate.netcreative-biolabs.comaai.orgelifesciences.orgnih.govfrontiersin.orgpnas.orgtaylorandfrancis.comfrontiersin.org. This process bypasses the need for pre-existing C3b on the surface to initiate the amplification loop creative-biolabs.comaai.orgelifesciences.org.
Research findings supporting this initiating role include observations that this compound attached to a biosensor surface can bind C3b, and subsequent treatment with Factor B and Factor D leads to the formation of C3bBbP aai.orgelifesciences.orgnih.govfrontiersin.org. This suggests that this compound:target complexes can directly initiate AP activation aai.orgelifesciences.orgnih.govfrontiersin.org. This compound's oligomeric structure (dimers, trimers, tetramers) is thought to facilitate this dual role by allowing simultaneous binding to microbial surfaces and convertases creative-biolabs.com.
However, it is important to note that the concept of this compound acting as an independent pattern recognition molecule and initiator is still debated within the scientific community researchgate.netelifesciences.orglambris.comcapes.gov.brhycultbiotech.com. Some studies suggest that this compound binding to alternative pathway activator surfaces is strictly dependent on initial C3 activation and subsequent C3b deposition elifesciences.orglambris.comhycultbiotech.com. Despite these differing views, the capacity of this compound to bind certain surfaces and promote convertase assembly, either as an initiator or a strong amplifier, underscores its critical role in localizing and enhancing complement activation against threats researchgate.netpnas.orgpnas.orgaai.orgnih.govfrontiersin.orgpnas.orgfrontiersin.orgnih.gov.
Direct Binding to Activating Surfaces and Recruitment of Complement Components
This compound possesses the unique ability to directly bind to a variety of activating surfaces, serving as a critical platform for initiating complement activation. These surfaces include microbial pathogens such as yeast cell walls (zymosan), Neisseria gonorrhoeae, and certain Escherichia coli LPS mutants csic.esaai.orgoup.com. Beyond pathogens, this compound can also bind to altered host cells, including apoptotic and necrotic cells, activated platelets, and normal human proximal tubular epithelial cells frontiersin.orgnih.govnih.govaai.orgoup.com. This direct binding capacity allows this compound to act as a pattern recognition molecule, distinguishing between self and non-self, or altered-self, surfaces csic.esfrontiersin.orgnih.govoup.com.
Once bound to an activating surface, this compound recruits other complement components, specifically C3b or C3(H2O), to form a C3 convertase on the surface frontiersin.orgnih.govaai.orgfrontiersin.orgresearchgate.net. This mechanism represents a departure from the traditional view, where initial C3b deposition on a surface is a prerequisite for AP activation aai.org. This compound's oligomeric forms—dimers, trimers, and tetramers—are vital for its function, as their multiple binding sites facilitate simultaneous interactions with both the activating surface and complement components, thereby promoting a localized and amplified complement response frontiersin.orgresearchgate.netnih.govfrontiersin.orgrcsb.org. The strength of this compound's interaction with surface-bound C3b is notably enhanced when C3b is associated with Factor B (C3bB) and further increases upon the formation of the C3bBb convertase researchgate.net.
De Novo Convertase Assembly on Surfaces
A significant mechanism of this compound action is its capacity to provide a platform for the de novo assembly of the alternative pathway C3 convertase (C3bBb) directly on target surfaces csic.esaai.orgoup.comfrontiersin.orgnih.govoup.comcreative-biolabs.comnih.gov. This process involves this compound recruiting fluid-phase C3b and Factor B, which are then cleaved by Factor D to generate the C3bBbP complex csic.esaai.orgfrontiersin.orgnih.govcreative-biolabs.comcomplementtech.com. This de novo assembly is distinct from this compound's well-established role as a stabilizer of pre-formed convertases, suggesting an initiating role in complement activation on certain surfaces frontiersin.orgnih.gov. Research has demonstrated that surface-bound this compound can actively promote the association of C3b with Factor B, leading to the formation of new C3bBbP intermediates and a subsequent amplification of the complement cascade nih.govcomplementtech.com. This ability to initiate convertase formation directly on a target surface underscores this compound's importance in localizing and enhancing the immune response against pathogens or altered host cells.
Interaction with C3(H2O) and C3b
This compound's most widely recognized function is its ability to bind to and stabilize the alternative pathway C3 convertase (C3bBb) and C5 convertase, significantly extending their half-life by 5- to 10-fold csic.esfrontiersin.orgrcsb.orgresearchgate.netcreative-biolabs.comcomplementtech.comelifesciences.orgresearchgate.netsinobiological.combiorxiv.orgwikipedia.orggenome.jpwikipedia.orgfrontiersin.org. This stabilization is crucial for the sustained amplification of the alternative pathway, leading to increased C3b deposition and enhanced opsonization frontiersin.orgrcsb.orgcreative-biolabs.com.
This compound exhibits differential binding affinities for various C3 fragments and complexes. It binds more efficiently to C3bB and C3bBb complexes than to C3b alone csic.esresearchgate.netcomplementtech.com. Structural analyses have provided insights into this interaction, revealing that this compound physically contacts both the C345C domain of C3b and the vWa domain of Bb, effectively holding the two components of the enzymatic complex together csic.esresearchgate.netfrontiersin.org. Specifically, loops within this compound's thrombospondin type-I repeat (TSR) domains 5 and 6 are proposed to act as "stirrups," bridging the interactions between C3b and Factor B or its fragment Bb, thereby enhancing convertase formation and stability frontiersin.orgrcsb.org.
Beyond its interaction with C3b and C3bBb, this compound also interacts with C3(H2O), a C3b-like molecule generated by the spontaneous hydrolysis of native C3 in the fluid phase frontiersin.orgnih.govaai.orgfrontiersin.orgdiva-portal.org. This interaction is particularly relevant in specific microenvironments. For instance, on activated platelets, this compound can recruit C3b or C3(H2O) to form a cell-bound C3 convertase, including a unique C3(H2O),Bb convertase that normally exists only in the fluid phase nih.govaai.orgfrontiersin.orgresearchgate.net. Furthermore, this compound has been shown to reduce the inactivation of C3b by Factor I, potentially by sterically blocking Factor I's binding site on C3b, thus further promoting complement activation frontiersin.orgrcsb.orgfrontiersin.org.
Table 1: Key Interactions and Functional Outcomes of this compound
| Interacting Component/Surface | This compound's Role/Mechanism | Functional Outcome | References |
| Activating Surfaces (Microbes, Altered Host Cells) | Direct binding, serves as a platform for de novo convertase assembly | Initiation of AP activation, localization of immune response | csic.esaai.orgoup.comfrontiersin.orgnih.govnih.govaai.orgoup.comcreative-biolabs.comnih.gov |
| C3bBb (C3 Convertase) | Stabilization, extends half-life by 5-10 fold, physical bridging of C3b and Bb | Amplification of AP, increased C3b deposition, enhanced opsonization | csic.esfrontiersin.orgrcsb.orgresearchgate.netcreative-biolabs.comcomplementtech.comelifesciences.orgresearchgate.netsinobiological.combiorxiv.orgwikipedia.orggenome.jpwikipedia.orgfrontiersin.org |
| C3bB (C3 Proconvertase) | Enhances formation, binds more efficiently than C3b alone | Promotes C3 convertase assembly | csic.esfrontiersin.orgrcsb.orgresearchgate.netcomplementtech.com |
| C3b | Binds, recruits additional C3b and Factor B | Generation of new convertases, amplification | frontiersin.orgnih.govresearchgate.netcomplementtech.com |
| C3(H2O) | Recruits to surfaces, forms cell-bound C3(H2O),Bb convertase | Novel mode of AP activation, particularly on activated platelets | frontiersin.orgnih.govaai.orgfrontiersin.orgresearchgate.netdiva-portal.org |
| Factor I (FI) | Reduces C3b inactivation, potential steric hindrance of FI binding to C3b | Limits C3b degradation, sustains AP activity | frontiersin.orgrcsb.orgcreative-biolabs.comfrontiersin.org |
Interplay with Complement Factor H (FH) in AP Regulation
The regulation of the alternative pathway is a finely tuned process involving a dynamic interplay between positive and negative regulators. This compound and Complement Factor H (FH) stand as two pivotal proteins with opposing roles in this regulatory balance.
Opposing Regulatory Roles
This compound and Factor H are recognized as key regulatory proteins in the alternative complement pathway, each exerting distinct and often opposing effects researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govnih.gov. This compound acts as a positive regulator, primarily by stabilizing the alternative pathway C3 convertase (C3bBb), thereby up-regulating the pathway and promoting further C3 cleavage and amplification researchgate.netresearchgate.netsinobiological.comfrontiersin.orgnih.govresearchgate.netnih.govnih.gov. This stabilization prolongs the functional lifespan of the convertase, allowing for robust complement activation on target surfaces csic.esfrontiersin.orgcreative-biolabs.comelifesciences.org.
In stark contrast, Factor H serves as a major negative regulator of the alternative pathway. Its primary functions include accelerating the dissociation of Bb from the C3bBb complex, effectively causing the decay of the convertase, and acting as a cofactor for Factor I-mediated proteolytic cleavage of C3b into inactive iC3b researchgate.netsinobiological.comwikipedia.orggenome.jpwikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.gov. This inactivation prevents further convertase formation and limits complement activation on host surfaces. The balance between this compound's pro-activating role and FH's inhibitory role is critical for maintaining complement homeostasis, ensuring effective pathogen clearance while preventing uncontrolled activation and damage to host tissues frontiersin.orgfrontiersin.orgnih.gov. Dysregulation, such as mutations leading to functional deficiencies in FH, can result in uncontrolled AP activation and contribute to various complement-mediated diseases frontiersin.orgnih.govnih.gov.
Table 2: Opposing Regulatory Roles of this compound and Factor H
| Protein | Primary Regulatory Role | Mechanism of Action | Impact on Alternative Pathway | References |
| This compound | Positive Regulator | Stabilizes C3bBb convertase, extends half-life (5-10x), promotes de novo assembly, reduces C3b inactivation by FI | Up-regulates/Amplifies AP | csic.esaai.orgoup.comoup.comresearchgate.netfrontiersin.orgrcsb.orgresearchgate.netcreative-biolabs.comnih.govcomplementtech.comelifesciences.orgresearchgate.netsinobiological.combiorxiv.orgwikipedia.orggenome.jpwikipedia.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.gov |
| Factor H | Negative Regulator | Accelerates dissociation of Bb from C3bBb, acts as cofactor for Factor I-mediated C3b cleavage to iC3b | Down-regulates/Inhibits AP | researchgate.netsinobiological.comwikipedia.orggenome.jpwikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.org |
Modulation of FH Activity by this compound
Furthermore, this compound can compete with negative regulators, including Factor H and Factor I, for binding to the convertase complex or C3b creative-biolabs.comfrontiersin.orgresearchgate.net. This competition limits the access of inhibitory proteins to their targets, thereby sustaining complement activation. The interaction with surface properties also plays a role in this modulation. This compound's ability to bind to certain glycosaminoglycans (GAGs) with low sulfation on surfaces can promote AP activation, whereas Factor H preferentially binds to more highly sulfated heparin isoforms, leading to AP down-regulation frontiersin.orgnih.gov. This differential binding to surface components allows for a nuanced control of complement activation, favoring amplification on non-self or danger-associated surfaces where this compound binds, while promoting inhibition on host surfaces where Factor H is more active.
Properdin As a Pattern Recognition Molecule Prm
Binding to Microbial Surfaces
Properdin exhibits the ability to directly recognize and bind to the surfaces of various microorganisms. This interaction serves as an initial step in the opsonization and clearance of pathogens. By binding to these surfaces, this compound can act as a platform for the assembly of the C3 convertase, C3bBb, thereby initiating the alternative complement pathway directly on the pathogen.
Specificity for Pathogen-Associated Molecular Patterns (PAMPs)
The recognition of microbial surfaces by this compound is mediated through its interaction with pathogen-associated molecular patterns (PAMPs). PAMPs are conserved molecular structures that are broadly shared by microorganisms but are not present on host cells. This compound's ability to bind these PAMPs allows the innate immune system to distinguish "non-self" from "self" and mount a targeted response against invading pathogens.
Binding to Altered Host Cells
In addition to its role in recognizing foreign pathogens, this compound also acts as a PRM for altered or damaged host cells. This function is crucial for the clearance of cellular debris and the maintenance of tissue homeostasis.
Apoptotic and Necrotic Cells
This compound has been demonstrated to bind to apoptotic and necrotic cells. frontiersin.orgnih.gov Specifically, it shows a preference for late apoptotic and necrotic cells over early apoptotic cells. frontiersin.org This binding is independent of C3b, highlighting a direct recognition mechanism. frontiersin.orgnih.gov By binding to these dying cells, this compound can initiate the alternative complement pathway, leading to their opsonization and subsequent removal by phagocytes. nih.govnih.gov
Mechanisms of Recognition (e.g., Glycosaminoglycans (GAGs), DNA)
The recognition of altered host cells by this compound is mediated by specific molecular patterns exposed on the cell surface during cell death.
Glycosaminoglycans (GAGs): this compound binding to apoptotic T cells is facilitated by the glycosaminoglycan chains of surface proteoglycans. nih.gov Studies using Chinese hamster ovary (CHO) cells deficient in certain GAGs, such as heparan sulfate (B86663) and chondroitin sulfate, have shown reduced this compound binding, indicating that these sulfated GAGs are key recognition molecules. nih.gov The interaction is likely electrostatic, given the highly positive charge of this compound and the negative charge of GAGs and DNA. nih.gov
DNA: On late apoptotic and necrotic cells, exposed DNA serves as a ligand for this compound. frontiersin.orgnih.gov this compound exhibits a strong interaction with both double-stranded and single-stranded DNA. frontiersin.org This binding to exposed DNA on dying cells is a C3b-independent mechanism that serves as a focal point for the local amplification of the alternative complement pathway. frontiersin.org
Table 2: this compound Recognition of Altered Host Cell Ligands
| Altered Host Cell Type | Recognized Ligand | Mechanism of Interaction | Consequence of Binding |
|---|---|---|---|
| Apoptotic Cells | Glycosaminoglycans (GAGs) | Electrostatic interaction with sulfated GAGs like heparan and chondroitin sulfate. nih.govnih.gov | Initiates complement activation and promotes phagocytosis. nih.gov |
| Necrotic Cells | DNA | Direct, C3b-independent binding to exposed double-stranded and single-stranded DNA. frontiersin.org | Serves as a platform for local amplification of the alternative complement pathway. frontiersin.org |
Endothelial Cells and Activated Platelets
This compound's role as a PRM extends to other host cells under specific conditions.
Endothelial Cells: While some studies suggest that this compound binding to human umbilical vein endothelial cells (HUVECs) is dependent on initial C3 activation, nih.gov other research indicates a critical role for this compound in promoting complement activation on endothelial cells, particularly in the context of hemolytic anemias. frontiersin.orgnih.gov This suggests that under certain pathological conditions, endothelial cells may present binding sites for this compound.
Activated Platelets: Physiological forms of human this compound bind directly to human platelets following their activation by strong agonists. doi.org This binding is independent of C3 and is not directly proportional to the expression of the activation marker P-selectin (CD62P). nih.gov Once bound, this compound can recruit C3b or C3(H2O) to form a C3 convertase on the platelet surface, leading to complement activation. doi.org This interaction can enhance the formation of platelet-granulocyte aggregates, a process implicated in thromboinflammation.
Implications of PRM Function in Host Defense and Self-Tolerance
This compound, in its capacity as a pattern recognition molecule (PRM), plays a critical role in the innate immune system's ability to distinguish between non-self, altered-self, and healthy-self surfaces. This recognition is fundamental to mounting an effective defense against pathogens while simultaneously preventing autoimmune damage. The implications of this function are profound, impacting both immediate host defense and the maintenance of long-term self-tolerance.
Host Defense: Recognizing and Eliminating Threats
This compound's primary role in host defense is to identify and initiate the elimination of dangerous entities, such as invading microbes and damaged host cells. annualreviews.org Unlike the classical and lectin pathways which require specific antibody or carbohydrate recognition for initiation, the alternative pathway (AP), amplified by this compound, can activate spontaneously on surfaces lacking complement regulatory proteins. nih.govfrontiersin.org However, recent evidence has firmly established that this compound can also act as a direct opsonin, binding to specific molecular patterns on target surfaces and providing a platform for the assembly of new C3 convertases, thereby initiating and focusing the complement attack. oup.comnih.gov
This compound recognizes a variety of targets, including:
Pathogens : It binds directly to surfaces of certain microorganisms like Neisseria gonorrhoeae, yeast cell walls (zymosan), and some strains of E. coli. frontiersin.orgoup.com This binding serves as a nidus for complement activation, leading to opsonization for phagocytosis and direct lysis via the membrane attack complex (MAC). frontiersin.org
Apoptotic and Necrotic Cells : this compound is crucial for the clearance of the body's own damaged or dying cells. nih.govresearchgate.net It binds to altered self-surfaces on early and late apoptotic cells as well as necrotic cells. frontiersin.org This function is vital for preventing the accumulation of dead cells, which can release intracellular contents and trigger inflammation or autoimmune responses. nih.gov
The source of this compound appears to influence its primary target. This compound in the plasma primarily functions to stabilize C3 convertases that have already formed. nih.govpnas.org In contrast, this compound released locally by activated neutrophils in an inflammatory microenvironment is particularly effective at binding to apoptotic cells and pathogens, suggesting a more targeted role in areas of infection or tissue damage. nih.govnih.govpnas.org This localized release allows for a concentrated and focused immune response where it is most needed. frontiersin.org
This compound's recognition of these targets is mediated by its interaction with specific molecular structures, particularly sulfated glycosaminoglycans (GAGs) on cell surfaces. nih.gov This interaction with polyanionic structures is a key mechanism for distinguishing "dangerous" surfaces that require elimination. researchgate.net
Table 1: Research Findings on this compound's Role in Host Defense
| Target Recognized | Key Research Finding | Implication for Host Defense | Reference |
|---|---|---|---|
| Microbial Surfaces (e.g., N. gonorrhoeae, zymosan) | This compound directly binds to microbial surfaces, providing a platform for de novo C3 convertase assembly. | Initiates and amplifies the alternative pathway of complement for rapid pathogen clearance. | oup.com |
| Apoptotic T Cells | This compound released from activated neutrophils binds to GAGs on apoptotic T cells, promoting their phagocytosis. | Facilitates the safe and efficient removal of dying cells, preventing secondary necrosis and inflammation. | nih.govpnas.org |
| Necrotic Cells | Native this compound binds to necrotic cells, likely aiding in their removal. | Contributes to the clearance of cellular debris from sites of injury. | annualreviews.orgfrontiersin.org |
| Malignant T Cells | Purified this compound was shown to bind to a human T cell leukemia line (Jurkat cells) and initiate AP-dependent C3b deposition. | Suggests a potential role for this compound in the surveillance and elimination of cancerous cells. | pnas.org |
Self-Tolerance: Preventing Autoimmunity
While essential for defense, the potent amplification loop of the alternative pathway requires strict regulation to prevent damage to healthy host tissues. The ability of the immune system to discriminate between self and non-self is paramount for maintaining self-tolerance. nih.gov this compound's function is tightly controlled to ensure that its powerful activating potential is directed only against appropriate targets.
Under normal physiological conditions, healthy host cells are protected from complement activation by a variety of membrane-bound and fluid-phase regulatory proteins, such as Factor H. nih.gov However, the balance can be tipped towards activation in certain contexts. The localized, high concentrations of this compound released by neutrophils at sites of inflammation can potentially overwhelm local regulatory mechanisms. nih.govresearchgate.net
Dysregulation of this compound's recognition and amplification functions can contribute to autoimmune and inflammatory diseases. annualreviews.orgnih.gov If the mechanisms that normally restrict this compound binding are faulty, or if self-tissues are altered in a way that exposes this compound binding sites, this compound can promote complement activation on healthy self-surfaces. nih.gov This is implicated in several autoimmune conditions, including:
Lupus Nephritis : Autoantibodies against this compound have been found in a significant percentage of patients with lupus nephritis. oup.com These antibodies were associated with signs of disease activity, and immunoglobulin G from these patients was shown to increase C3b deposition on late apoptotic cells, suggesting a pathological role in the disease. oup.com
Arthritis and Age-Related Macular Degeneration : The alternative pathway, and by extension its positive regulator this compound, has been implicated in the pathology of autoimmune conditions like arthritis and age-related macular degeneration. annualreviews.orgnih.gov
The regulation of this compound's activity in serum is a key aspect of self-tolerance. It has been observed that this compound in unfractionated serum binds poorly to targets like apoptotic T cells compared to purified or neutrophil-derived this compound. nih.gov This suggests the presence of circulating inhibitors or that the conformation of plasma this compound is less active in direct binding, reserving its potent initiating function for local microenvironments where threats have been detected. nih.govnih.govpnas.org This compartmentalization is crucial for preventing widespread, inappropriate complement activation on host cells.
Table 2: Implications of this compound Function in Self-Tolerance and Disease
| Context | This compound's Role/Mechanism | Implication | Reference |
|---|---|---|---|
| Healthy Tissues | Binding and activation are prevented by host complement regulatory proteins (e.g., Factor H) and potential inhibitors in serum. | Maintains self-tolerance and prevents autoimmune damage. | nih.govnih.gov |
| Inflammatory Microenvironments | Locally released this compound from neutrophils can overcome regulatory controls, potentially leading to activation on nearby host cells. | Contributes to tissue damage in chronic inflammatory conditions. | nih.govresearchgate.net |
| Autoimmune Disease (e.g., Lupus Nephritis) | Autoantibodies against this compound may enhance its activity or deposition on altered self-surfaces like apoptotic cells. | Drives complement-mediated pathology and tissue injury in autoimmune diseases. | oup.com |
| Systemic Circulation (Plasma) | The binding activity of serum this compound appears to be inhibited compared to locally released this compound. | Prevents systemic, uncontrolled complement activation on host surfaces. | nih.govpnas.org |
Properdin in Disease Pathomechanisms: Insights from Research Models
Role in Infectious Disease Models
The alternative pathway is a first line of defense against invading pathogens, and properdin's role in stabilizing the C3 and C5 convertases is crucial for an effective response. nih.gov However, its contribution can be a double-edged sword, influencing both pathogen clearance and host tissue damage.
Susceptibility to Specific Bacterial Pathogens (e.g., Neisseria meningitidis, Streptococcus pneumoniae)
Research models have firmly established the importance of this compound in the defense against certain bacterial infections, most notably Neisseria meningitidis. nih.govpnas.orgnih.gov
Neisseria meningitidis : Individuals with this compound deficiency exhibit a significantly increased susceptibility to invasive meningococcal disease, particularly from uncommon serotypes. pnas.orgnih.gov This heightened risk is estimated to be 250-fold greater than in the general population. nih.gov Studies using in vitro models have demonstrated that this compound is critical for the optimal alternative pathway-dependent deposition of C3b on the surface of N. meningitidis, a key step for opsonization and bacterial clearance. nih.gov Blocking this compound function with a monoclonal antibody or using this compound-depleted serum markedly reduces C3 deposition on various meningococcal and gonococcal strains. nih.gov While some early research suggested this compound might directly bind to Neisserial surfaces, more recent studies using physiological forms of this compound indicate that its primary role is the conventional one: stabilizing the AP C3 convertases that form on the bacterial surface. nih.gov Mortality rates in this compound-deficient individuals with meningococcal disease have been reported to be as high as 75% in earlier studies, though more recent estimates are around 33%. nih.gov
Streptococcus pneumoniae : The role of this compound in pneumococcal infections is more complex. S. pneumoniae is typically cleared by phagocytosis after complement-mediated opsonization rather than direct lysis. pnas.org Opsonophagocytosis of S. pneumoniae is severely impaired in this compound-deficient sera, and this function can be restored by adding purified this compound. pnas.org However, animal models have yielded seemingly contradictory results. In a mouse model of S. pneumoniae infection, which can lead to sepsis and pneumonia, this compound-deficient mice showed higher survival rates compared to their wild-type counterparts. sciencedaily.com This suggests that in some contexts, the inflammatory response amplified by this compound may contribute more to pathology than to bacterial clearance.
Immune Responses in Sepsis Models
Sepsis is characterized by a dysregulated systemic inflammatory response to infection, where complement activation plays a significant role. nih.gov this compound's function as an amplifier of this cascade makes it a key molecule in the pathophysiology of sepsis.
In studies of human sepsis, this compound concentrations in the serum were found to be significantly decreased in patients upon admission to the intensive care unit (ICU) compared to healthy individuals. nih.gov These lower levels were more pronounced in non-survivors than in survivors, suggesting that this compound is consumed during the septic process. nih.gov Pathologically low this compound levels were also associated with a longer duration of treatment. nih.gov These findings could indicate that this compound is depleted as it binds to pathogens or damaged host cells, or that it is actively involved in the pathophysiological mechanisms driving the disease. nih.gov Animal models of endotoxin shock have also shown that this compound deficiency leads to a significant impairment in survival, highlighting its critical role in the response to systemic bacterial challenges. nih.gov
Contributions to Autoimmune and Inflammatory Disease Models
Dysregulation of the alternative pathway is a key feature in a variety of autoimmune and inflammatory diseases. Research models have been crucial in defining this compound's contribution to tissue injury in these conditions.
Renal Diseases (e.g., C3 Glomerulopathy, Atypical Hemolytic Uremic Syndrome (aHUS), Proteinuria-induced Tubulointerstitial Injury)
This compound has been identified as a key player in the pathogenesis of several complement-mediated kidney diseases.
C3 Glomerulopathy (C3G) : C3G is characterized by the deposition of C3 in the glomeruli due to dysregulation of the alternative pathway. nih.gov While it was initially hypothesized that inhibiting this compound would be beneficial, mouse models have revealed a more complex and sometimes contradictory role. nih.gov In a mouse model of C3G caused by Factor H deficiency, the absence of this compound unexpectedly worsened the disease, leading to enhanced glomerular C3 accumulation and renal injury. nih.gov This suggests that in certain contexts of uncontrolled fluid-phase complement activation, this compound may have a protective role, and its therapeutic inhibition could be detrimental. nih.gov
Atypical Hemolytic Uremic Syndrome (aHUS) : In contrast to C3G, research models of aHUS have shown that this compound is a critical contributor to the disease's pathogenesis. nih.gov aHUS is a form of thrombotic microangiopathy driven by uncontrolled alternative pathway activation. mdpi.com In a mouse model of aHUS, genetic deletion of this compound or its inhibition with a monoclonal antibody completely rescued the mice from premature death, preventing hemolytic anemia, thrombocytopenia, and renal disease. nih.gov This suggests that targeting this compound could be a viable therapeutic strategy for aHUS. nih.gov
Proteinuria-induced Tubulointerstitial Injury : In proteinuric kidney diseases, proteins that are normally retained in the circulation leak into the urinary space and can cause damage to the tubules. nih.govresearchgate.net this compound plays a pivotal role in this process by initiating complement activation on the surface of proximal tubular epithelial cells. nih.govoup.com Studies have shown that in kidney biopsies from patients with proteinuric conditions, this compound is found on the brush border of the tubules. nih.gov Filtered this compound binds to heparan sulfate (B86663) on the tubular cells, creating a platform for alternative pathway activation, C3 deposition, and the generation of the membrane attack complex (sC5b-9), leading to tubular injury. nih.govnih.govoup.com The presence of this compound in the urine of these patients is associated with worse kidney function. nih.gov
| Disease Model | Key Findings on this compound's Role | Reference |
| C3 Glomerulopathy | This compound deficiency exacerbated glomerular C3 accumulation and renal injury in a Factor H deficient mouse model. | nih.gov |
| Atypical Hemolytic Uremic Syndrome (aHUS) | This compound deficiency or inhibition prevented premature death, renal disease, and other systemic symptoms in a mouse model. | nih.gov |
| Proteinuria-induced Tubulointerstitial Injury | Filtered this compound binds to tubular cells, acting as a focal point for alternative pathway activation and subsequent tubular damage. | nih.govnih.gov |
Arthritic Conditions (e.g., Rheumatoid Arthritis)
Animal models of rheumatoid arthritis have demonstrated a clear pathogenic role for this compound.
In the K/BxN serum-transfer model of arthritis, which is driven by autoantibodies, mice deficient in this compound showed a marked reduction in disease severity. nih.gov Similarly, treating wild-type mice with a neutralizing anti-properdin antibody also ameliorated the development of arthritis. nih.govnih.gov Conversely, when this compound-deficient mice were given exogenous this compound, their sensitivity to arthritis was restored. nih.gov In another model using zymosan-induced arthritis, this compound-deficient mice exhibited less cell infiltration and bone erosion. nih.gov These models indicate that this compound, likely derived from myeloid cells, is a key contributor to complement-mediated inflammation and tissue injury in the joints. nih.govnih.gov
| Arthritis Model | Effect of this compound Deficiency/Inhibition | Key Mechanisms | Reference |
| K/BxN Serum-Transfer Arthritis | Markedly reduced disease severity. | Reduced complement activation and inflammation. | nih.gov |
| Collagen Antibody-Induced Arthritis (CAIA) | Less severe clinical symptoms. | Decreased neutrophils in bone marrow, synovial fluid, and blood. | nih.gov |
| Zymosan-Induced Arthritis | Reduced cell infiltration and bone erosion. | Decreased C5a and IL-6 levels in the synovium. | nih.govresearchgate.net |
Atherosclerosis Progression and Plaque Vulnerability
The role of this compound in atherosclerosis, a chronic inflammatory disease of the arteries, appears to be multifaceted, with its location—circulating in the plasma versus localized within the atherosclerotic plaque—determining its effect. nih.gov
In contrast, within the local microenvironment of the plaque, higher levels of this compound are associated with features of plaque vulnerability, such as a larger lipid core and increased intraplaque hemorrhage. ahajournals.orgresearchgate.net This indicates that local this compound may enhance alternative pathway activation within the lesion, contributing to inflammation and destabilization of the plaque. nih.govahajournals.org Animal studies in mice have shown that this compound deficiency can promote an increase in macrophages within atherosclerotic lesions, suggesting a complex role in modulating the plaque's cellular composition. nih.gov
Thromboinflammation and Platelet-Granulocyte Aggregates (PGA) Formation
This compound plays a significant role in the process of thromboinflammation, particularly in the formation of platelet-granulocyte aggregates (PGAs). nih.govnih.gov Elevated levels of PGAs are observed in various inflammatory vascular diseases and are associated with increased thromboinflammation and poorer outcomes in animal models. nih.govscienceopen.com The complement system, a key component of the innate immune system, influences the formation of these aggregates. nih.gov
Research using ex-vivo flow cytometry assays on human whole blood has demonstrated that physiological this compound, a positive regulator of the alternative pathway of complement activation, enhances the formation of PGAs when stimulated with thrombin receptor activating peptide (TRAP). nih.gov All naturally occurring forms of this compound (dimers, trimers, and tetramers) contribute to this increase, with tetramers being the most effective at amplifying complement activity and subsequent PGA formation. nih.govnih.govresearchgate.net
The mechanism by which this compound promotes PGA formation involves the increased production of the anaphylatoxin C5a. nih.govnih.gov C5a, in turn, binds to its receptor (C5aR1 or CD88) on granulocytes, leading to the upregulation of the integrin CD11b. nih.gov This upregulation of CD11b on granulocytes contributes to the stabilization of the aggregates. nih.gov Inhibition of endogenous this compound, whether circulating or locally produced by leukocytes, impairs TRAP-induced PGA formation. nih.gov Furthermore, blocking the interaction between C5a and its receptor prevents the this compound-mediated increase in PGA formation. nih.govnih.gov The effects of this compound on PGA formation are also tightly regulated by Factor H. nih.govnih.gov These findings highlight the potential of this compound inhibition as a therapeutic strategy to limit thromboinflammation in diseases characterized by increased PGA formation. nih.govresearchgate.net
Systemic Lupus Erythematosus (SLE) Models
Animal models, particularly mouse models, are instrumental in understanding the pathogenesis of Systemic Lupus Erythematosus (SLE) and for the preclinical evaluation of potential therapies. nih.govredoxis.se In SLE, the deposition of immune complexes that activate the complement system is a central driver of the disease, leading to inflammatory conditions such as glomerulonephritis. nih.govle.ac.uk this compound, as the only known positive regulator of complement activation, has been investigated for its role in the severity of SLE. nih.govle.ac.uk
Studies involving MRL/lpr mice, a spontaneous model of lupus-like disease, have provided significant insights. nih.govle.ac.uk When this compound-deficient mice were crossed with MRL/lpr mice, the resulting this compound-deficient MRL/lpr offspring exhibited a significantly less severe disease phenotype compared to their this compound-wildtype counterparts. nih.govle.ac.uk These mice showed lower titers of serum anti-DNA antibodies, reduced complement activation, and decreased levels of serum pro-inflammatory cytokines. le.ac.uk
Specifically, in the context of lupus nephritis, a serious complication of SLE, this compound-deficient MRL/lpr mice had lower serum creatinine levels, indicating better kidney function. nih.govle.ac.uk Histological analysis revealed less severe glomerulonephritis, with reduced deposition of activated C3 fragments and immunoglobulins in the mesangium. le.ac.uk Furthermore, there was lower expression of SMA-α and nephrin, markers of kidney damage. le.ac.uk The protective effect of this compound deficiency appeared to be gene-dose dependent, as heterozygous MRL/lpr mice showed intermediate phenotypes in some measures. le.ac.uk These findings underscore the significant role of this compound in the pathogenesis of SLE and suggest that targeting this compound could be a novel therapeutic approach for managing the disease. nih.govle.ac.uk
Ischemia-Reperfusion Injury
Ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI) and can lead to chronic kidney disease. nih.gov The complement system is known to play a crucial role in the pathogenesis of IRI. nih.gov this compound, as a positive regulator of the alternative complement pathway, has been a focus of investigation in both in vitro and in vivo models of IRI. nih.govoup.com
In a murine model of hepatic IRI, inhibition of this compound using a specific antibody significantly reduced serum transaminases and histopathological damage at 2 and 6 hours after reperfusion. frontiersin.org This protective effect was associated with a significant reduction in platelet aggregation and apoptosis in the liver. frontiersin.org this compound inhibition also led to a decrease in neutrophil infiltration, which is a key inflammatory response in IRI. frontiersin.org
Interestingly, studies in mouse models of renal IRI have shown dynamic changes in this compound expression. In vitro, the expression of this compound in mouse renal epithelial cells increased in a dose-dependent manner with exposure to hydrogen peroxide, a model for oxidative stress in IRI. oup.com In vivo, this compound expression in mouse kidneys subjected to ischemia followed by reperfusion increased in a time-dependent manner. oup.com However, some research has indicated that this compound deficiency might exacerbate renal IRI at later time points, suggesting a complex role for this compound in both the injury and repair phases. oup.com
Further studies using mice deficient in the complement regulators DAF and CD59 have shown that complement activation in renal IRI occurs via the alternative pathway in a this compound-dependent manner. nih.gov Inhibition of this compound with a monoclonal antibody before reperfusion ameliorated renal IRI in these mice, highlighting the therapeutic potential of targeting this compound in this context. nih.gov The pathogenic role of this compound in this model was found to be most critical during the initial hours of reperfusion. nih.gov
This compound Deficiency Models: Insights into Physiological and Pathological Roles
Gene Deletion and Knockout Models (e.g., this compound-deficient mice)
The development of this compound-deficient (Cfp-/-) mice through gene targeting has been a crucial tool for elucidating the in vivo functions of this compound. jci.org These models have demonstrated varied requirements for this compound in alternative pathway (AP) complement activation depending on the trigger. For instance, lipopolysaccharide (LPS)-induced AP activation was completely abrogated in the serum of Cfp-/- mice, whereas zymosan-induced activation was only partially impaired. jci.org
This compound-deficient mouse lines have been utilized in a range of disease models to investigate the role of this compound in immunity, infection, and inflammation. le.ac.uk These studies have shown that this compound influences the strength of immune responses by affecting both humoral and cellular phenotypes during acute bacterial infection and inflammation. le.ac.uk
In a model of autoimmune arthritis, this compound deficiency significantly protected mice from disease development. jci.org Histological analysis confirmed reduced synovial hyperplasia, inflammatory infiltration, and pannus formation in the joints of these mice. jci.org Furthermore, this compound-deficient mice were rescued from the embryonic lethality caused by a deficiency in the membrane complement regulator Crry, a condition mediated by AP complement activation. jci.org
Crossing this compound-deficient mice with lupus-prone MRL/lpr mice has demonstrated that the absence of this compound leads to a significantly less severe lupus-like disease. nih.gov These findings from gene deletion and knockout models have been instrumental in establishing the critical role of systemic this compound in mediating AP complement-driven tissue injury and have provided a strong rationale for the therapeutic targeting of this compound in complement-dependent diseases. jci.org
Single Point Mutations and Functional Consequences (e.g., E244K)
The study of single point mutations in the this compound gene has provided valuable insights into its structure-function relationships. One such mutation is the E244K substitution in the thrombospondin repeat 3 (TSR3) domain, which leads to a type II this compound deficiency. nih.govnih.gov This deficiency is characterized by very low levels of alternative pathway (AP) activity. nih.govresearchgate.net
A patient with this E244K mutation succumbed to a fulminant Neisseria meningitidis infection, highlighting the critical role of this compound in host defense. nih.gov Functional analyses of recombinant this compound carrying the E244K mutation revealed that it is secreted primarily as a monomer, in contrast to the wild-type protein which forms oligomers (dimers, trimers, and tetramers). nih.gov This lack of oligomerization is a key functional defect, as the monomeric E244K mutant fails to effectively stabilize the C3 convertase and does not support bacteriolysis. nih.gov While the mutant protein still binds weakly to C3 products, its inability to oligomerize severely impairs its function as a positive regulator of the AP. nih.gov
Impact on Complement Activation and Disease Phenotypes
This compound deficiency, arising from either gene deletion or functional mutations, has a profound impact on complement activation and consequently on various disease phenotypes. As the only known positive regulator of the alternative pathway (AP), the absence of functional this compound leads to a reduced capacity to stabilize the C3 and C5 convertases, thereby dampening AP-mediated inflammatory and autoimmune responses. nih.gov
In models of autoimmune diseases like systemic lupus erythematosus and arthritis, this compound deficiency results in a significantly ameliorated disease course. le.ac.ukjci.org This is attributed to the abrogation or attenuation of AP activation, which in turn alleviates the immune-mediated tissue injury. nih.gov For example, in lupus-prone mice, this compound deficiency leads to lower autoantibody titers, reduced complement deposition in the kidneys, and less severe glomerulonephritis. nih.govle.ac.uk
Conversely, in the context of certain infections, the absence of this compound can be detrimental to the host. nih.gov this compound deficiency is strongly associated with an increased susceptibility to fulminant infections, particularly with Neisseria meningitidis. nih.govnih.gov This highlights the crucial role of the this compound-amplified AP in the first-line defense against specific pathogens.
The impact of this compound deficiency is not always straightforward. For instance, in models of colitis, this compound-deficient mice showed increased susceptibility to infectious colitis but not to chemically induced colitis, despite having a different gut microbiome. nih.gov In renal ischemia-reperfusion injury, while this compound contributes to the initial injury phase, its absence may impair the subsequent repair and phagocytic processes. oup.comresearchgate.net These findings illustrate that the consequences of this compound deficiency are context-dependent, varying with the specific disease model and the underlying pathological mechanisms.
Modulation of Properdin Activity
Endogenous Regulatory Mechanisms
Endogenous mechanisms primarily involve properdin's oligomerization state and its interplay with soluble and surface-bound inhibitors.
This compound exists in plasma predominantly as cyclic dimers (P2), trimers (P3), and tetramers (P4), formed by head-to-tail association of its ~50 kDa monomers creative-biolabs.comnih.gov. The distribution of these oligomeric forms in plasma is approximately 26% dimers, 54% trimers, and 20% tetramers under physiological conditions creative-biolabs.comnih.gov.
Table 1: this compound Oligomer Distribution and Relative Activity
| Oligomer Type | Plasma Ratio (%) nih.gov | Relative Convertase-Stabilizing Activity nih.gov |
| Dimers (P2) | 26 | Lowest |
| Trimers (P3) | 54 | Higher than P2, lower than P4 |
| Tetramers (P4) | 20 | Highest (10 times more active than P2) nih.gov |
The biological activity of this compound is directly dependent on its oligomerization state, with tetramers exhibiting significantly greater convertase-stabilizing activity than trimers, and both being more active than dimers nih.govelifesciences.org. For instance, P4 is ten times more active than P2 nih.gov. This increased activity is attributed to the presence of multiple convertase binding sites within the tetramer, leading to enhanced avidity for the convertases nih.gov. Electron microscopy studies have shown that this compound oligomers adopt extended, rigid, and well-defined conformations, which are crucial for their function elifesciences.orggenscript.com. A structural core comprising three thrombospondin repeats (TSRs) and a TB domain contains the convertase binding site, primarily interacting with C3b frontiersin.org.
The local microenvironment also significantly influences this compound's activity. This compound is released by various cell types, including neutrophils, monocytes, and endothelial cells, particularly in sites of inflammation nih.govresearchgate.netfrontiersin.org. This local release can transiently elevate this compound concentrations, contributing to enhanced alternative pathway activation on surfaces like activated neutrophils, where it can serve as a positive feedback loop for C5a generation nih.govfrontiersin.org. This compound can bind directly to activated platelets, leading to alternative pathway activation and potentially contributing to inflammation and thrombosis aai.orguchile.cl. The ability of this compound to bind to surfaces, such as DNA on apoptotic/necrotic cells and sulfated glycoconjugates, can initiate complement activation by recruiting C3b or C3(H2O) to form de novo C3 convertases frontiersin.orgaai.orgresearchgate.netnih.gov.
This compound's positive regulatory role is counterbalanced by various inhibitors, most notably Factor H (FH), a major soluble complement regulator nih.govfrontiersin.org. This compound and Factor H have opposing functions in the alternative complement pathway frontiersin.orgresearchgate.net. While this compound stabilizes the C3bBb complex, Factor H downregulates the pathway by accelerating the dissociation of Bb from C3bBb and acting as a cofactor for Factor I-mediated cleavage of C3b to inactive iC3b nih.govnih.govresearchgate.net.
Table 2: Opposing Functions of this compound and Factor H nih.govfrontiersin.orgresearchgate.net
| Regulator | Primary Function | Mechanism of Action |
| This compound | Positive regulator; up-regulates alternative pathway | Stabilizes C3bBb and (C3b)2-nBb convertases, extending their half-life by 5-10 fold. Can also initiate AP by binding to surfaces and recruiting C3(H2O) or C3b. nih.govnih.govfrontiersin.org |
| Factor H | Negative regulator; down-regulates alternative pathway | Accelerates dissociation of Bb from C3bBb. Serves as a cofactor for Factor I, promoting cleavage of C3b to iC3b (inactive form). Binds to highly sulfated heparin isoforms and specific host cell surface molecules to protect self. nih.govnih.govfrontiersin.orgresearchgate.net |
Mutations leading to Factor H functional deficiency can result in uncontrolled alternative pathway activation, as observed in conditions like dense deposit disease (DDD) nih.govfrontiersin.org. This compound also directly limits Factor H activity, further boosting complement activation hycultbiotech.com. The interaction between this compound and Factor H is complex, particularly on cell surfaces. For example, both proteins bind to heparin sulfate (B86663) on proximal tubular epithelial cells; this compound activates the AP through interaction with low-sulfation heparin, while Factor H inhibits it by binding to more highly sulfated heparin isoforms frontiersin.org. This differential binding to sulfated glycoconjugates highlights a sophisticated regulatory balance at host-pathogen interfaces and host cell surfaces frontiersin.org.
Exogenous Modulators and Research Tools
Various exogenous agents have been identified that modulate this compound activity, serving as important research tools and potential therapeutic leads.
Neutralizing antibodies and monoclonal antibodies (MoAbs) against this compound have been developed as potent inhibitors of the alternative complement pathway. These antibodies bind to this compound with high avidity, preventing its interaction with the alternative pathway C3 convertase, thereby ceasing AP function plos.orgnih.gov. For instance, mouse mAb 1340 has been shown to specifically detect native this compound and inhibit alternative complement-mediated cell lysis within a concentration range of 1–10 µg/mL plos.orgleibniz-hki.de. This antibody was found to be up to fifteen times more efficient in blocking the complement system in vitro compared to anti-C5 or anti-Ba antibodies plos.orgleibniz-hki.de.
Research findings indicate that function-blocking anti-properdin MoAbs can dose-dependently inhibit complement-mediated hemolysis, including both intravascular and extravascular hemolysis nih.govaai.org. In a murine model of extravascular hemolysis, anti-human this compound MoAbs protected complement-susceptible erythrocytes, suggesting their potential for improved efficacy over existing treatments like eculizumab, which primarily targets C5 nih.govaai.org. These antibodies serve as valuable tools for investigating the precise mechanisms by which this compound activates the C3-convertase and for quantifying this compound levels in biological samples plos.org.
Ticks, as blood-feeding arthropods, have evolved sophisticated mechanisms to evade host immune responses, including the production of salivary proteins that inhibit the complement system nih.govaai.org. Several tick-derived complement inhibitors specifically target this compound.
Salp20 ( Ixodes scapularis salivary protein 20): Salp20 inhibits the alternative pathway by directly binding to this compound and displacing it from the C3 convertase (C3bBbP). This displacement accelerates the decay of the C3 convertase, leading to inhibition of the alternative pathway nih.govaai.orgfrontiersin.orgnih.gov. Salp20 has been shown to inhibit this compound's binding to C3b and reduce AP activation frontiersin.org. Its efficacy may also involve synergistic effects with endogenous AP regulator Factor H nih.govresearchgate.net.
CirpA (Complement inhibitor from Rhipicephalus pulchellus of the alternative pathway): CirpA is a novel family of complement inhibitors identified from the hard tick Rhipicephalus pulchellus. CirpA1, a member of this family, directly targets human this compound, leading to potent AP inhibition biorxiv.orgresearchgate.netacs.org. Functional and structural characterization reveals that CirpA family members inhibit this compound's ability to promote complement activation in a species-specific manner biorxiv.orgresearchgate.net.
These tick-derived proteins offer unique insights into this compound's binding sites and mechanisms of action, highlighting potential novel targets for therapeutic intervention nih.govbiorxiv.orgresearchgate.net.
Polysaccharides, particularly sulfated glycoconjugates, have been shown to interact with this compound and modulate its activity.
Heparinoids: this compound interacts with heparin, although the binding kinetics and dissociation constants differ from those of Factor H frontiersin.org. Heparinoids can inhibit this compound's binding to C3b, with larger heparin products showing greater inhibitory effects, suggesting a steric hindrance mechanism frontiersin.org.
Dextran (B179266) Sulfate (DXS): this compound has been shown to interact with dextran sulfate frontiersin.orgaai.orgnih.govfrontiersin.org. DXS can modulate the activity of activated coagulation factor XI (FXIa), and this effect is further influenced by this compound nih.govwhiterose.ac.ukresearchgate.net. Interestingly, FXIa can cleave this compound in the presence of high molecular weight dextran sulfate, suggesting a novel interplay between complement and coagulation pathways nih.govwhiterose.ac.ukisth.org.
Fucoidan (B602826): This sulfated polysaccharide also interacts with this compound frontiersin.orgaai.orgnih.govfrontiersin.org. Both native and "activated" forms of this compound bind to fucoidan frontiersin.org.
These polysaccharides represent a class of molecules that can influence this compound's interactions with other complement components and surfaces, offering avenues for research into complement regulation and potential therapeutic applications.
Advanced Research Methodologies and Future Directions
In Vitro and Ex Vivo Functional Assays
In vitro and ex vivo functional assays are fundamental for understanding properdin's biological activity and its interactions within the complement system. These assays allow researchers to precisely control experimental conditions and analyze molecular mechanisms.
Hemolytic assays are a classic and widely used method to assess the functional activity of the alternative pathway (AP) of complement, including the role of this compound. These assays typically measure the lysis of red blood cells (RBCs) that are susceptible to complement-mediated attack. For instance, in models of paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS), this compound inhibition has been shown to prevent hemolysis of patient RBCs, often more efficiently than inhibiting other complement components like Factor B, C3, or C5 frontiersin.org.
One such assay involves incubating rabbit erythrocytes with normal human serum (NHS) or this compound-depleted serum, sometimes supplemented with purified this compound or complement inhibitors. The extent of C5b-9 formation, which leads to cell lysis, can be indirectly quantified by measuring hemolysis aai.org. A dedicated assay has also been developed to visualize C5 convertase activity on rabbit erythrocyte membranes over time. In this assay, AP convertases are generated in the presence of a C5 inhibitor, followed by washing and the addition of purified C5-C9 components to allow C5b-9 formation and subsequent lysis aai.org. Studies using these assays have demonstrated that this compound is essential for AP-mediated C5b-9 formation and C5 convertase activity aai.org. Furthermore, function-blocking anti-properdin monoclonal antibodies (mAbs) have been shown to potently inhibit both intravascular and extravascular hemolysis in PNH models aai.org.
Enzyme-linked immunosorbent assay (ELISA)-based functional assays are instrumental for quantitatively measuring this compound's activity and its impact on complement activation products. These assays often involve capturing this compound and then assessing its ability to stabilize convertases or promote C3b deposition.
A quantitative ELISA for human this compound can detect its levels in serum, plasma, and cell culture supernatants, providing reliable and consistent results assaygenie.com. Functional ELISA-based assays typically utilize a capture antibody that binds this compound, followed by the addition of a reference serum. If functional this compound is present, it will stabilize C3 convertase, leading to the cleavage of C3 and deposition of C3b, which is then detected by an enzyme-conjugated antibody svarlifescience.comsvarlifescience.combio-connect.nl. These assays can measure the biological activity of this compound in stabilizing AP convertases (C3bBb and C5 convertase), with results typically expressed as relative activity compared to a calibrator creative-biolabs.com.
A novel ELISA-based assay has been developed to measure this compound function dependent on its oligomerization state, by assessing C3b deposition initiated by this compound-mediated convertase assembly frontiersin.orgfrontiersin.org. This assay leverages this compound's ability to serve as a focal point for de novo convertase assembly frontiersin.org. Such assays allow for the distinction of this compound function between different oligomeric forms (dimers, trimers, tetramers) derived from pure this compound or serum frontiersin.org.
| Assay Type | Purpose | Methodology | Key Readout | Sample Types |
| Hemolytic Assays | Assess AP activity; measure RBC lysis | Incubation of susceptible RBCs with serum/properdin/inhibitors | Hemolysis (indirect C5b-9 quantification) | Patient RBCs, serum |
| ELISA-based Functional Assays | Quantify this compound activity; assess convertase stabilization | Capture this compound, add reference serum, detect C3b deposition | C3b deposition (reflects this compound function) | Serum, plasma, cell culture supernatants |
Cell-based assays provide a physiological context for studying this compound's interactions with various cell surfaces and its role in localized complement activation. These assays often employ flow cytometry to detect complement component deposition or cell opsonization.
This compound can act as an initiator of the AP by selectively binding to target surfaces and providing a platform for de novo convertase assembly frontiersin.org. Examples of such target surfaces include zymosan, late apoptotic and necrotic cells, Chlamydia pneumoniae, and activated platelets frontiersin.org. In vitro endothelial cell assays have demonstrated a critical role for this compound in promoting complement activation on human endothelial cells exposed to heme (a hemolysis by-product) frontiersin.org. Inhibition of this compound in this system significantly reduced C3 fragment deposition frontiersin.org.
Studies have shown that this compound can bind to a variety of AP complement-susceptible particle and cell surfaces, such as zymosan, rabbit erythrocytes, and Neisseria gonorrhoeae. This compound-opsonized particles and cells can activate AP complement even in the absence of additional serum this compound nih.gov. Furthermore, this compound can bind to proximal tubular epithelial cells (PTECs) via heparan sulfate (B86663) proteoglycans (HSPG), initiating AP activation independently of C3b deposition frontiersin.org. Flow cytometry can be used to detect the deposition of C3d and this compound on cell surfaces, such as hypoxic endothelial cells, and to assess the inhibitory effect of complement inhibitors like Compstatin on this compound binding and subsequent complement activation researchgate.net.
Animal Models for Disease Pathogenesis and Mechanistic Studies
Animal models, particularly mouse models, are indispensable for investigating the in vivo roles of this compound in disease pathogenesis and for uncovering underlying mechanistic insights. These models allow for the study of complex biological processes that cannot be fully replicated in in vitro systems.
The development of knockout mice, including those deficient in this compound, Factor B, and C3, has significantly advanced the understanding of the alternative pathway (AP) and amplification loop (AL) in health and disease nih.govnih.gov. This compound knockout mice have been particularly useful in defining the role of this compound in various complement-mediated diseases. For instance, in an elastase-induced abdominal aortic aneurysm (AAA) mouse model, this compound was found to be required for disease development, primarily in its role as a convertase stabilizer pnas.org. Blockade of this compound activity in this model prevented aneurysm formation, suggesting this compound as a potential therapeutic target pnas.org.
In lupus-prone MRL/lpr mice, this compound-deficient mice exhibited significantly lower anti-DNA antibody titers, TNFα, and BAFF levels in serum compared to this compound wildtype mice researchgate.net. They also showed less severe glomerulonephritic scores and significantly lower serum creatinine, indicating a crucial role for this compound in the severity of lupus and lupus nephritis researchgate.net. This suggests that this compound could be a novel therapeutic target in lupus researchgate.net.
Humanized mouse models are also increasingly employed, especially given that the AP/AL is highly conserved between mice and humans nih.govresearchgate.net. These models, where human complement proteins are expressed in mice, can provide key insights into normal processes, disease mechanisms, and potential drug targeting opportunities nih.gov. For example, human Factor H can regulate C3 in the murine system, but human C3 is not regulated by murine Factor H, highlighting the nuances that humanized models can address researchgate.net.
Unresolved Questions and Emerging Research Frontiers
Despite significant progress, several unresolved questions and emerging research frontiers exist regarding this compound's precise mechanisms of action and its full therapeutic potential.
One area of ongoing investigation is the exact contribution of this compound oligomerization to its biological activity. While this compound exists as dimers, trimers, and tetramers, and higher-order oligomers are generally considered more functional in stabilizing convertases, the precise relationship between oligomerization state and specific functional outcomes, particularly in complex in vivo environments, remains to be fully elucidated frontiersin.orgfrontiersin.orgnih.gov. The question of whether simultaneous binding through all binding sites to surface-linked convertases occurs for this compound trimers and tetramers is still debated nih.gov.
Another frontier involves understanding the full spectrum of this compound's pattern recognition capabilities and its interactions with various target ligands beyond C3b, such as glycosaminoglycans (GAGs) on cell surfaces nih.govfrontiersin.orgresearchgate.net. The relevance of this compound acting as an initiator of AP convertase formation de novo by directly binding to surfaces, rather than solely stabilizing pre-formed convertases, is also an active area of research frontiersin.orgnih.gov.
Furthermore, the potential of targeting this compound for therapeutic intervention, particularly in comparison to existing complement inhibitors, presents an emerging research frontier amegroups.org. While this compound is essential for effective AP function, some AP function can occur in its absence, and the classical and lectin pathways remain intact amegroups.org. This raises questions about the optimal level of this compound modulation required to achieve therapeutic benefits without compromising essential host defense mechanisms.
A key unresolved question in this compound research is the detailed mapping of its binding sites on various complement components and biological surfaces. Understanding these interactions at an atomic level is crucial for designing highly specific therapeutic agents.
Initial studies have shown that this compound binds to C3b, the larger activation fragment of C3. More specifically, the this compound-binding site has been localized within residues 1385–1541 of C3 lambris.com. Further detailed mapping using isolated C3 chains and polypeptide fragments, combined with ELISA procedures, has indicated that the binding site for this compound resides on the 40-43 kDa C-terminal alpha-chain fragment of C3 nih.gov. This fragment is generated by cleavage of C3b by factors I and H, or by porcine elastase nih.gov.
While this compound's binding to C3b is well-established, its ability to bind directly to certain cell surfaces independently of C3b is also recognized nih.govfrontiersin.org. For instance, this compound can bind to heparan sulfate proteoglycans on proximal tubular epithelial cells, and this binding is not dependent on C3b frontiersin.org. The precise molecular details of these C3b-independent binding events, including the specific ligands and receptors involved, require further elucidation researchgate.net. Structural studies, including crystallography of this compound-convertase complexes, are advancing this understanding, revealing that this compound primarily contacts C3b in the C3bBb convertase, with key "stirrup" loops facilitating interactions between Bb and C3b frontiersin.orguu.nl. However, the exact organization of this compound monomers and oligomers in these complexes and how they interact with multiple C3b molecules on an activator surface remain areas for further structural and functional investigation frontiersin.orgnih.gov.
Comprehensive Understanding of this compound's Role as a PRM Beyond Convertase Stabilization
Beyond its established role in stabilizing C3 and C5 convertases, this compound functions as a pattern recognition molecule (PRM), directly binding to various targets independent of initial C3b deposition in some contexts nih.govresearchgate.netnih.govfrontiersin.org. This PRM activity allows this compound to serve as a platform for de novo convertase assembly, thereby initiating AP activation creative-biolabs.comresearchgate.netresearchgate.netcomplementtech.comfrontiersin.org.
Research has demonstrated this compound's direct interactions with a range of microbial surfaces and host components:
Pathogens: this compound can directly bind to the surfaces of certain pathogens, including Chlamydia pneumoniae and Leptospira species nih.govresearchgate.netfrontiersin.org. While physiological this compound does not directly bind Neisseria meningitides or Neisseria gonorrhoeae, it enhances AP-dependent C3 deposition on these bacteria nih.gov. Studies also show this compound's ability to interact with Influenza A virus proteins like hemagglutinin (HA), neuraminidase (NA), and matrix 1 protein, influencing viral replication and inflammatory responses in a subtype-dependent manner frontiersin.org.
Damaged Host Cells: this compound interacts with early and late apoptotic and necrotic cells, and can bind to DNA exposed on these cells, suggesting a role in clearing cellular debris nih.govresearchgate.netnih.govfrontiersin.org. This interaction can facilitate the uptake of apoptotic T cells by phagocytes, either via C3b opsonization or independently of C3b researchgate.netnih.gov.
Other Biological Substrates: this compound has been shown to interact with monomeric C-reactive protein, certain glycosaminoglycans (GAGs) like heparin and heparan sulfate, and activated platelets nih.govfrontiersin.orgaai.orgresearchgate.net. Its binding to the luminal membrane of proximal tubular epithelial cells (TECs) in proteinuric kidneys has also been observed, mediating complement activation nih.govresearchgate.net.
The concept of this compound acting as a PRM, independent of C3b, has been a subject of debate. While some studies support this direct binding and initiation of complement activation researchgate.netresearchgate.netfrontiersin.org, others suggest that this compound binding to activating surfaces is strictly dependent on initial C3 activation and subsequent binding to stabilize C3bBb elifesciences.org. However, evidence from C3 knockout mouse models where this compound deposition still occurs in injured glomeruli in vivo provides support for C3b-independent binding researchgate.net. This dual capacity, both as a convertase stabilizer and a direct initiator on specific surfaces, highlights this compound's complex role in immune surveillance and host defense researchgate.netfrontiersin.org.
Factors Regulating Local this compound Synthesis and Release in Tissues
This compound is primarily synthesized by leukocytes, including neutrophils, monocytes, and T cells, unlike most other complement proteins which are mainly produced in the liver nih.govfrontiersin.orgfrontiersin.orgnih.govaai.orgaai.org. Endothelial cells and adipocytes are also known to secrete this compound nih.govfrontiersin.org. This localized production and release are crucial for modulating complement activity in specific microenvironments frontiersin.org.
Several factors and stimuli regulate this compound synthesis and release:
Cellular Sources and Secretion:
Neutrophils: These are a major source of this compound, storing it in their secondary granules and rapidly releasing it upon stimulation aai.orgfrontiersin.orgaai.orgaai.orgfrontiersin.orglambris.com. Stimuli include N-formyl-methionine-leucine-phenylalanine (fMLP), tumor necrosis factor-alpha (TNF-α), C5a, interleukin-8 (IL-8), and phorbol (B1677699) myristate acetate (B1210297) (PMA) aai.orgfrontiersin.orgaai.orgaai.org. The release of this compound from neutrophils can directly interact with pathogens and influence local complement activation frontiersin.orgfrontiersin.org.
Monocytes/Macrophages: These cells also synthesize and secrete this compound, with their production enhanced by phorbol esters, bacterial lipopolysaccharide (LPS), IL-1β, and TNF-α aai.orgcabidigitallibrary.org.
T Cells: Both CD4+ and CD8+ T cells have the capacity to produce this compound nih.govfrontiersin.orgaai.org.
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) increase this compound expression and secretion when exposed to laminar or turbulent shear stress nih.govfrontiersin.org. IFN-α stimulation also enhances this compound secretion by HUVECs nih.gov.
Liver (HEP G2 cells): Human liver-derived HEP G2 cells have been reported to produce functional this compound frontiersin.org.
Physiological and Pathological Contexts: Localized release of this compound by immune cells at sites of inflammation can lead to concentrated increases in this compound levels, which in turn can stabilize and initiate AP convertases, significantly amplifying the local complement response frontiersin.orgaai.org. This local this compound can bind directly to surfaces, including pathogens, platelets, and neutrophils, leading to further complement activation or convertase stabilization researchgate.netaai.org. The ability of this compound to be produced and released locally by various cell types highlights its importance in fine-tuning immune responses in specific tissue microenvironments, particularly during infection or inflammation frontiersin.orgfrontiersin.orgaai.org.
Impact of Specific Oligomerization States on Diverse Biological Functions
This compound circulates in plasma as non-covalently associated oligomers, primarily cyclic dimers (P2), trimers (P3), and tetramers (P4) creative-biolabs.comfrontiersin.orgfrontiersin.orglambris.comresearchgate.net. Under physiological conditions, these oligomers exist in a relatively stable ratio, typically reported as approximately 20:54:26 (P4:P3:P2) or 22:52:28 (P2:P3:P4) creative-biolabs.comfrontiersin.orgresearchgate.net. The biological activity of this compound is significantly influenced by its oligomerization state, with larger oligomers generally exhibiting higher functional activity frontiersin.orgresearchgate.netresearchgate.netnih.gov.
Key aspects of oligomerization and function include:
Functional Potency: Oligomeric size is directly proportional to this compound's convertase-stabilizing function frontiersin.orgresearchgate.net. Tetramers (P4) are considered more active, followed by trimers (P3), and then dimers (P2) frontiersin.orgresearchgate.net. Electron microscopy suggests that each this compound "vertex" can concurrently bind a C3bBb convertase complex, linking oligomer function to its stoichiometry frontiersin.orgnih.gov. This multivalent binding capability allows this compound to enhance the recruitment of Factor B to C3b and promote proconvertase assembly complementtech.comnih.govnih.gov.
Structural Rigidity: this compound oligomers adopt rigid, extended, and well-defined conformations nih.govresearchgate.net. Dimers tend to be curved, while trimers and tetramers are nearly planar nih.gov. This rigid structure is integral to this compound's function, as multivalency alone is insufficient for full activity in cell lysis assays nih.gov.
Factors Affecting Oligomerization: this compound oligomerization states can be influenced by protein concentration, physiological conditions (temperature, pH, ionic strength), and molecular signaling, including post-translational modifications like O-linked glycans frontiersin.org.
Understanding the specific contributions of each oligomeric form is crucial for deciphering this compound's diverse biological roles and for developing targeted therapeutic strategies frontiersin.org.
Novel Inhibitors of this compound and Their Therapeutic Potential in Models
Given this compound's central role in amplifying the alternative complement pathway, its inhibition presents a promising therapeutic strategy for various complement-mediated diseases where excessive AP activation contributes to pathogenesis nih.govnih.govnih.govplos.orgfrontiersin.org. Research into novel this compound inhibitors and their potential in disease models is actively ongoing.
Classes of this compound Inhibitors:
Monoclonal Antibodies (mAbs): Novel anti-Properdin monoclonal antibodies have been developed that specifically inhibit the alternative complement system nih.govplos.orgfrontiersin.org. These antibodies can block this compound's function by interfering with its ability to stabilize convertases or bind to target surfaces. For instance, mAb 1340 has shown high affinity and inhibitory activity against human native this compound, demonstrating comparable or even superior efficiency in blocking alternative complement activation in vitro compared to other complement-targeting antibodies like anti-C5 or anti-Factor B antibodies nih.govplos.org.
Tick-derived Proteins: Proteins such as Salp20, derived from ticks, have been identified as highly specific inhibitors of this compound researchgate.netfrontiersin.org. Salp20 displaces this compound from the convertase due to its higher affinity for this compound than for C3b frontiersin.org.
Heparinoids: Heparin and heparinoids have also been shown to block this compound-mediated C3 activation and this compound binding to C3b researchgate.net.
Therapeutic Potential in Disease Models: Inhibition or genetic deletion of this compound has shown beneficial effects in various mouse models of complement-mediated tissue injuries and diseases:
Renal Ischemia-Reperfusion Injury (IRI): this compound inhibition has ameliorated early renal IRI and hepatic IRI in mouse models nih.govnih.govplos.orgfrontiersin.org. In renal IRI, this compound knockout mice initially showed greater injury, but this compound was found to have beneficial effects at the kidney repair stage by regulating the phagocytic activity of tubular epithelial cells nih.gov.
Arthritis: this compound deficiency or inhibition has reduced the severity of tissue damage in different arthritis models nih.govnih.govplos.org.
Atypical Hemolytic Uremic Syndrome (aHUS): this compound inhibition has improved disease outcomes in mouse models of aHUS, a severe thrombotic microangiopathy caused by AP dysregulation nih.govfrontiersin.orgamegroups.orgukri.org. Studies suggest that blocking this compound with mAbs can prevent hemolysis of patient red blood cells more efficiently than inhibiting Factor B, C3, or C5 in in vitro models of PNH and aHUS frontiersin.org.
Abdominal Aortic Aneurysm Formation: this compound inhibition has been shown to control aneurysm formation in mouse models nih.govplos.org.
Allergic Airway Inflammation: this compound elimination has been beneficial in models of allergic airway inflammation nih.gov.
Paroxysmal Nocturnal Hemoglobinuria (PNH): this compound is a key player in red blood cell lysis in PNH, and its inhibition shows therapeutic promise frontiersin.org.
Considerations and Future Directions: While promising, the therapeutic application of this compound inhibitors requires careful consideration. In some specific mouse models of C3 glomerulopathy (C3G) not initiated by C3 nephritic factor (C3NeF) activity but by Factor H deficiency, blocking this compound unexpectedly exacerbated the disease nih.govfrontiersin.org. This highlights the complexity of this compound's role and the need for a nuanced understanding of its function in different disease contexts nih.govnih.govfrontiersin.org. Further research is needed to fully characterize the molecular mechanisms by which this compound activates the C3-convertase and to determine optimal therapeutic strategies for specific complement-mediated disorders nih.govfrontiersin.orgukri.org.
Table of this compound Oligomer Distribution and Function in Serum vs. Neutrophils
| Oligomer Type | Serum Ratio (P4:P3:P2) | Neutrophil-derived Ratio (P4:P3:P2) | Relative Function (Higher is more active) |
| Tetramer (P4) | 20-29% | 18% | Highest |
| Trimer (P3) | 43-54% | 34% | High |
| Dimer (P2) | 26-29% | 48% | Lowest |
Q & A
What is the primary molecular mechanism by which properdin stabilizes the alternative pathway C3 convertase (C3bBb)?
This compound stabilizes C3bBb by binding to surface-bound C3b and facilitating a conformational change in Factor B, extending the convertase's half-life. Key methodologies to study this include:
- Serum depletion assays : Using this compound-depleted serum to observe reduced convertase activity, then restoring activity with purified this compound .
- Surface plasmon resonance (SPR) : Quantifying binding kinetics between this compound and C3b in real-time .
- Cryo-electron microscopy : Visualizing the spatial arrangement of this compound within the C3bBb complex .
Basic question focusing on foundational mechanisms.
How can researchers experimentally distinguish between C3-dependent vs. C3-independent this compound binding to pathogen surfaces?
This requires controlled models to isolate C3's role:
- C3 inhibition : Use compstatin (Cp40) to block C3 activation in serum; observe this compound binding via flow cytometry. Evidence shows this compound binding to Neisseria meningitidis and endothelial cells is abolished under C3 inhibition .
- Purified this compound in buffer : Apply this compound alone to surfaces (e.g., zymosan) and compare binding to serum-treated samples. No binding occurs without prior C3b deposition .
- Knockout models : Use C3-deficient serum or cell lines to confirm dependency .
Advanced question addressing experimental design for resolving controversies.
What structural features of this compound enable its oligomeric state and interaction with complement components?
This compound’s thrombospondin type 1 repeat (TSR) domains form a cyclic oligomer through N- and C-terminal interactions. Key methods include:
- X-ray crystallography : Resolving the tryptophan C-mannosylation in TSR domains critical for stabilizing C3b binding .
- Monomerized this compound variants : Co-expressing N- and C-terminal fragments to study domain-specific roles in convertase stabilization .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Mapping conformational changes upon C3b binding .
Advanced structural biology focus.
How do conflicting findings about this compound’s role as a pattern recognition molecule (PRM) arise, and how can they be reconciled?
Discrepancies stem from experimental conditions:
- Aggregation artifacts : Non-physiological aggregates in purified this compound preparations may mimic PRM behavior. Use size-exclusion chromatography to validate native oligomeric states .
- Timing of C3 inhibition : this compound binding in vivo is secondary to C3b deposition. Real-time imaging (e.g., fluorescence microscopy) in serum with active C3 can clarify sequence .
- Pathogen-specific factors : Some pathogens (e.g., E. coli) may expose cryptic C3b-binding sites. Use genetic knockouts of pathogen surface proteins to isolate this compound’s role .
Methodological focus on resolving data contradictions.
What are the implications of this compound’s oligomeric plasticity for designing complement-targeted therapies?
This compound’s cyclic oligomers enhance avidity for C3b. Therapeutic strategies include:
- Monomeric inhibitors : Design small molecules targeting TSR domains to prevent oligomerization and convertase stabilization .
- Antibody epitope mapping : Use cryo-EM to identify neutralizing epitopes in this compound’s C3b-binding regions .
- Gene silencing : siRNA or CRISPR-Cas9 in disease models (e.g., atypical hemolytic uremic syndrome) to assess therapeutic potential .
Advanced translational research question.
How should researchers model this compound’s role in renal complement-mediated diseases in vitro?
- Primary cell co-cultures : Use human proximal tubular epithelial cells (HPTECs) exposed to this compound-rich serum, measuring C5a and membrane attack complex (MAC) deposition via ELISA .
- Urinary this compound quantification : Develop ELISA or mass spectrometry assays to correlate this compound levels with disease progression in patient cohorts .
- Murine models : Compare outcomes in this compound-deficient vs. wild-type mice with induced nephritis .
Methodological focus on disease modeling.
What controls are essential when quantifying this compound in serum or tissue samples?
- Pre-analytical factors : Avoid repeated freeze-thaw cycles, which disrupt this compound oligomers. Use protease inhibitors during sample collection .
- Standardization : Calibrate assays against WHO reference materials for complement factors.
- Cross-reactivity checks : Validate antibodies against this compound isoforms (e.g., TSR4 vs. TSR6 domains) via western blot .
Basic methodological rigor.
How can computational tools enhance understanding of this compound’s dynamic interactions?
- Molecular dynamics (MD) simulations : Model conformational changes in TSR domains upon C3b binding .
- Network analysis : Identify protein-protein interaction hubs in the complement cascade using STRING or BioGRID databases .
- Machine learning : Train models on cryo-EM datasets to predict this compound binding sites on pathogen surfaces .
Advanced interdisciplinary approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
